molecular formula C9H13NO3 B1314982 Tert-butyl furan-3-ylcarbamate CAS No. 56267-48-2

Tert-butyl furan-3-ylcarbamate

Cat. No.: B1314982
CAS No.: 56267-48-2
M. Wt: 183.20 g/mol
InChI Key: SBFLPNJYWRKWFT-UHFFFAOYSA-N
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Description

Tert-butyl furan-3-ylcarbamate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl furan-3-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a tert-butyl group and a carbamate functional group. Its molecular formula is C11H15N1O3C_{11}H_{15}N_{1}O_{3} with a molecular weight of approximately 217.26 g/mol. The compound exists as a white solid with a melting point ranging from 135 to 140 °C.

The biological activity of this compound is primarily linked to its role as a prodrug . The carbamate group can be hydrolyzed in vivo by esterases, leading to the release of an active drug. This mechanism allows for controlled release and targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.

Medicinal Chemistry Applications

Research indicates that compounds containing furan and carbamate groups, such as this compound, may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens is limited.
  • Anticancer Potential : Some studies have indicated that derivatives of furan-containing compounds can demonstrate anticancer activities by interacting with cellular pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of this compound and related compounds:

  • Synthesis and Characterization :
    • A study detailed the synthesis of this compound through a series of reactions involving furan derivatives. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure .
  • Biological Interaction Studies :
    • Interaction studies have highlighted how this compound behaves in biological systems, particularly its hydrolysis by esterases which can lead to the release of active pharmacophores.
  • Comparative Analysis :
    • A comparative analysis with other carbamate compounds showed that while many share structural similarities, their biological activities can vary significantly based on substituents on the furan ring and the nature of the carbamate group.

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialPotential activity against various pathogens,
AnticancerPossible modulation of tumor growth pathways,
Prodrug MechanismHydrolysis leading to active drug release,

Properties

IUPAC Name

tert-butyl N-(furan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFLPNJYWRKWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480461
Record name TERT-BUTYL FURAN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56267-48-2
Record name 1,1-Dimethylethyl N-3-furanylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56267-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL FURAN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(furan-3-yl)carbamate
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Synthesis routes and methods

Procedure details

3-Furoic acid (5.60 g, 1.0 eq) was dissolved in tert-butanol (200 ml) and treated with triethylamine (10 ml, 1.4 eq) and diphenyl phosphoryl azide (12 ml, 1.1 eq). Mixture was heated at reflux for 18 h. Reaction mixture was cooled to room temperature, then concentrated to 50 ml and poured into saturated aq. NaHCO3. Mixture was stirred at 0° C. for 2 h. Solid was collected by filtration and dried under high vacuum. The crude reaction mixture was purified by flash chromatography to yield tert-butyl furan-3-ylcarbamate 32 (6.95 g, 76%): 1H NMR (CDCl3, 400 MHz) δ 7.71 (bs, 1H), 7.27 (m, 1H), 6.27 (bs, 1H), 6.20 (bs, 1H), 1.50 (s, 9H); MS (Q1) 184 (M)+.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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